Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPTXNUMWNYLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727038 | |

| Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36745-93-4 | |

| Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core chemical properties, explore the nuances of its synthesis and reactivity, and illuminate its role as a versatile building block in the development of novel therapeutic agents and other bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, practical understanding of this important chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine derivative. The pyrimidine ring, an electron-deficient heterocycle, is activated by two chlorine atoms at the C2 and C4 positions, making them excellent leaving groups for nucleophilic substitution. The presence of a methyl ester at C5 and a methyl group at C6 further influences the molecule's electronic properties and steric profile, which are critical determinants of its reactivity.

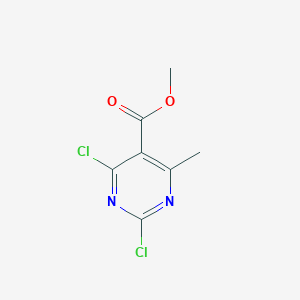

Caption: Chemical structure of this compound.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36745-93-4 | [1][2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | [1] |

| InChI Key | LJPTXNUMWNYLDV-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Physical Form | Solid, powder or crystal | [3][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5] |

Synthesis and Purification

The synthesis of this compound typically proceeds from a corresponding pyrimidine-2,4-diol (uracil) precursor. The transformation of the diol to the dichloro derivative is a standard procedure in heterocyclic chemistry, most commonly achieved by using a potent chlorinating agent such as phosphoryl chloride (POCl₃).

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis from 6-Methyluracil Derivative

This protocol is based on established methods for the chlorination of pyrimidine-2,4-diols.[3][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the precursor, Methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq.).

-

Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (approx. 8-10 volumes) to the flask under a nitrogen atmosphere. A tertiary amine, such as N,N-diethylaniline, may be added as a catalyst.

-

Chlorination: Heat the reaction mixture to reflux (typically 90-100°C) and maintain for 8-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Workup: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous potassium carbonate) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity: The Art of Regioselective Substitution

The synthetic utility of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). The two chlorine atoms can be displaced sequentially, allowing for the controlled introduction of different functionalities. The central challenge and opportunity in its chemistry is controlling the regioselectivity of the first substitution—that is, whether the incoming nucleophile attacks the C4 or C2 position.

The reactivity order for SₙAr on dichloropyrimidines is generally C4 > C2.[7][8] This preference is primarily governed by the stability of the intermediate Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized over the N3 nitrogen and the electron-withdrawing ester group at C5, forming a more stable para-quinoid-like intermediate. In contrast, attack at C2 results in a less stable ortho-quinoid-like intermediate.[8]

However, this selectivity is not absolute and can be influenced by several factors:

-

Substituents: While the C5-ester group strongly favors C4 attack[9], the weakly electron-donating C6-methyl group can slightly increase the electron density at C2, potentially making it more reactive than in an unsubstituted system.[10]

-

Nucleophile: The nature of the nucleophile is critical. While most common nucleophiles (amines, thiols) favor C4, certain nucleophiles, such as tertiary amines, have been reported to exhibit unusual C2 selectivity under specific conditions.[9]

-

Reaction Conditions: Temperature, solvent, and the presence of catalysts can also modulate the C4/C2 product ratio.

Caption: Competing pathways for nucleophilic attack on the pyrimidine core.

Applications in Research and Drug Development

The ability to perform sequential, regioselective substitutions makes this compound an exceptionally valuable scaffold in medicinal chemistry. It allows for the rapid construction of diverse chemical libraries for screening against various biological targets.

-

Kinase Inhibitors: The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. This scaffold allows for the precise placement of functionalities to interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: The ethyl ester analog has demonstrated activity against Gram-positive bacteria.[11] This suggests that libraries derived from the methyl ester could yield novel antibiotics.

-

Anti-inflammatory and Antiviral Drugs: Pyrimidine derivatives are integral to many anti-inflammatory and antiviral therapies. The title compound serves as a starting point for synthesizing analogs that can modulate targets like cyclooxygenases or viral enzymes.[11]

-

Agrochemicals: The structural features of this molecule have been explored for developing new herbicides and pesticides, targeting specific enzymes in plants or pests.[11]

References

- 1. This compound | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36745-93-4 | this compound - Synblock [synblock.com]

- 3. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 4. Cas 5424-21-5,2,4-Dichloro-6-methylpyrimidine | lookchem [lookchem.com]

- 5. 36745-93-4|this compound|BLD Pharm [bldpharm.com]

- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

"physical properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound belonging to the pyrimidine class of molecules. As a substituted pyrimidine, it serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. The strategic placement of reactive chloro groups at the C2 and C4 positions, combined with a methyl ester at C5 and a methyl group at C6, provides multiple sites for nucleophilic substitution and further molecular elaboration. Understanding the fundamental physical properties of this intermediate is paramount for researchers and process chemists to ensure predictable reaction outcomes, develop robust purification strategies, and maintain material integrity through proper handling and storage.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, grounded in available technical data. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Molecular Structure

Precise identification is the cornerstone of chemical research. The structural and identity parameters for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 36745-93-4 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | [2] |

| InChIKey | LJPTXNUMWNYLDV-UHFFFAOYSA-N | [2] |

The molecule's structure, featuring a pyrimidine ring with two chlorine atoms, a methyl group, and a methyl carboxylate group, is visualized below.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a chemical compound dictate its behavior in various environments and are essential for designing experiments and purification protocols. While extensive experimental data for this specific molecule is not widely published, the available information is consolidated below.

| Property | Value / Observation | Implications for Researchers |

| Purity | Typically supplied at ≥96% | A high degree of purity is crucial for stoichiometric control in reactions. Impurities may act as catalysts or inhibitors, leading to inconsistent results. |

| Melting Point | Data not available in public repositories. | The absence of a defined melting point suggests that this property must be determined empirically upon receipt of the material. A sharp melting range would indicate high purity. |

| Boiling Point | Data not available in public repositories. | Due to its relatively high molecular weight and polarity, the compound is expected to have a high boiling point and is likely to be purified by crystallization rather than distillation. |

| Solubility | Data not available in public repositories. | Solubility profiling is a critical first step. Given its structure, it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., ethyl acetate, THF), with limited solubility in water. |

Stability and Handling

Proper storage and handling are critical to preserving the chemical integrity of reactive intermediates.

-

Storage Conditions: The compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures of 2-8°C.[3] This precaution is necessary to minimize degradation from atmospheric moisture and to inhibit potential slow decomposition pathways.

-

Chemical Stability: The dichloro-pyrimidine moiety is susceptible to nucleophilic attack. Therefore, the compound is incompatible with strong bases, strong oxidizing agents, and protic nucleophiles (e.g., water, alcohols) under anything other than controlled reaction conditions. Contact with these substances can lead to substitution of the chlorine atoms, compromising the material's integrity.

Experimental Protocol: Melting Point Determination

As the melting point is a fundamental property that is currently unreported, its determination is a primary characterization step. The following protocol outlines a self-validating system for obtaining a reliable measurement using a standard digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Methodology Rationale: This protocol employs a ramp-rate method. A fast initial ramp quickly identifies the approximate melting region, while a subsequent slow ramp (1-2°C/minute) through that region ensures thermal equilibrium between the sample and the heating block. This dual-ramp approach is efficient and provides the accuracy needed to define a sharp melting range, which is a key indicator of purity.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Carefully pack the powdered sample into a capillary tube to a depth of 2-3 mm. The packing must be dense and uniform to ensure even heat transfer.

-

-

Instrument Setup (Rapid Ramp):

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C per minute).

-

Observe the sample and record the approximate temperature at which it begins to melt.

-

-

Instrument Setup (Slow Ramp for Accuracy):

-

Allow the apparatus to cool to at least 20°C below the approximate melting temperature observed in the previous step.

-

Insert a new, freshly packed capillary tube.

-

Set the starting temperature to 15-20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute.

-

-

Data Acquisition:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Repeat the measurement with a fresh sample at the slow ramp rate at least two more times.

-

The results are considered valid if the recorded ranges are within 1°C of each other.

-

The following diagram illustrates this workflow.

Caption: Workflow for accurate melting point determination.

Conclusion

This compound is a chemical intermediate whose utility is defined by its reactive functional groups. While key identifiers such as molecular weight and formula are well-established, a significant portion of its fundamental physical properties, including melting point, boiling point, and solubility, are not yet documented in readily accessible literature. The available data emphasizes the need for careful handling and storage under inert, refrigerated conditions to maintain its high purity. For any researcher intending to use this compound, empirical determination of its physical properties, starting with the melting point as detailed in this guide, is a mandatory and critical first step to ensure the success and reproducibility of subsequent synthetic transformations.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount. This document outlines the expected spectroscopic data based on its molecular structure and provides standardized protocols for its empirical determination.

While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage data from structurally similar compounds and first principles to present a robust predictive analysis. This approach not only offers a valuable reference for researchers working with this molecule but also serves as a practical framework for the spectroscopic analysis of novel pyrimidine derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

This compound possesses a distinct chemical architecture that dictates its spectroscopic signature. The pyrimidine ring, substituted with two chlorine atoms, a methyl group, and a methyl carboxylate group, presents several key features for analysis by various spectroscopic techniques.

Chemical Structure:

-

IUPAC Name: this compound[1]

The presence of electron-withdrawing chlorine atoms and the ester functionality, alongside the electron-donating methyl group, creates a unique electronic environment within the pyrimidine ring, which will be reflected in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct singlets, corresponding to the two different methyl groups present in the molecule.

-

Methyl Protons on the Pyrimidine Ring (C6-CH₃): This signal is anticipated to appear as a singlet in the region of δ 2.3-2.7 ppm. The exact chemical shift will be influenced by the electronic effects of the pyrimidine ring and the adjacent chloro and carboxylate substituents.

-

Methyl Protons of the Ester Group (O-CH₃): This singlet is expected to be observed further downfield, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide a more detailed fingerprint of the carbon skeleton. We can predict the approximate chemical shifts for each of the seven carbon atoms:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-Cl) | 160-165 | Attached to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift. |

| C4 (C-Cl) | 160-165 | Similar environment to C2. |

| C5 (C-COOCH₃) | 110-120 | The carbon atom bearing the carboxylate group. |

| C6 (C-CH₃) | 165-170 | Influenced by the nitrogen atoms and the methyl group. |

| C=O (Ester) | 160-170 | Typical chemical shift for an ester carbonyl carbon. |

| O-CH₃ (Ester) | 50-55 | A standard chemical shift for a methyl ester. |

| C6-CH₃ | 20-25 | A typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of the title compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

References

The Biological Significance of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Abstract: The pyrimidine ring system is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. In medicinal chemistry, it is revered as a "privileged scaffold" due to its ability to serve as a versatile framework for designing therapeutic agents that interact with a multitude of biological targets. Substituted pyrimidines are at the heart of numerous approved drugs, demonstrating a remarkable breadth of biological activity that spans anticancer, antiviral, antimicrobial, and anti-inflammatory applications. This in-depth technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines for researchers, scientists, and drug development professionals. We will explore their fundamental mechanisms of action, delve into their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is designed to serve as both a foundational reference and a practical tool for those working to harness the therapeutic potential of this remarkable heterocyclic scaffold.

Introduction: The Pyrimidine Scaffold - A Cornerstone of Life and Medicine

The Fundamental Role of Pyrimidines in Biology

The pyrimidine nucleus is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] Its fundamental importance is rooted in its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil.[3][4] These pyrimidine bases are integral to the structure of DNA and RNA, encoding the genetic information that governs all cellular processes. Beyond their role in genetics, pyrimidine derivatives are also found in vital cofactors and vitamins, such as thiamine (Vitamin B1), highlighting their indispensable role in cellular metabolism.[3][5]

The "Privileged Scaffold" Concept in Medicinal Chemistry

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrimidine ring is a quintessential example of such a scaffold.[6][7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring system serves as a rigid anchor for presenting various substituents in precise three-dimensional orientations. This structural versatility allows for the fine-tuning of interactions with diverse protein targets, including enzymes, kinases, and receptors, making it a highly fruitful starting point for drug design.[8][9]

Overview of Therapeutic Applications

The derivatization of the pyrimidine core has led to a vast array of pharmacologically active compounds.[10][11] These agents exhibit a wide spectrum of biological activities, including:

-

Anticancer: From classical antimetabolites to modern targeted kinase inhibitors.[6][12]

-

Antiviral: Particularly as nucleoside analogs that disrupt viral replication.[13][14]

-

Antimicrobial: Including antibacterial and antifungal agents.[15][16]

-

Anti-inflammatory & Analgesic: Demonstrating effects superior to some conventional drugs.[11][17]

-

Cardiovascular & CNS: Acting as antihypertensives, diuretics, and anticonvulsants.[10][18][19]

Mechanisms of Action: How Substituted Pyrimidines Exert Biological Effects

The therapeutic efficacy of substituted pyrimidines stems from their ability to modulate key biological pathways through several distinct mechanisms.

Antimetabolites: Disrupting Nucleic Acid Synthesis

One of the earliest and most successful applications of pyrimidine derivatives is as antimetabolites. These compounds are structurally analogous to endogenous pyrimidines and function by interfering with the synthesis of nucleic acids.[12][20]

For example, 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy, is converted intracellularly into metabolites that inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[11][12] This leads to a depletion of the thymidine pool, which arrests DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.[12][20] Other pyrimidine antimetabolites like Cytarabine and Gemcitabine are converted into nucleotide analogs that are incorporated into DNA, causing chain termination and DNA damage.[12][20]

Protein Kinase Inhibition: A Dominant Paradigm in Oncology

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold is exceptionally well-suited for designing kinase inhibitors because its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine ring of ATP, the natural substrate for kinases, within the enzyme's active site.[21][22]

Substitutions at the C2, C4, and C5 positions of the pyrimidine ring allow for the optimization of potency and selectivity against specific kinases.[23] Many FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, feature a core pyrimidine or aminopyrimidine structure that binds to the hinge region of the kinase ATP-binding pocket.[12][21][24][25] This competitive inhibition blocks downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[23]

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. sciensage.info [sciensage.info]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]

- 16. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Core Heterocycle

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its fundamental role as a constituent of the nucleobases uracil, thymine, and cytosine in RNA and DNA has made it a focal point of biological and chemical investigation for over a century.[1] This inherent biological relevance has translated into a remarkable track record of success in drug discovery, with a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas featuring the pyrimidine core.[2] This guide, intended for researchers and professionals in drug development, will provide a comprehensive technical overview of pyrimidine building blocks, delving into their synthesis, functionalization, and profound impact on modern medicinal chemistry. We will explore the causality behind synthetic choices, the intricacies of structure-activity relationships, and the practical application of this privileged scaffold in the design of novel therapeutics.

The Art and Science of Pyrimidine Synthesis: From Classic Reactions to Modern Innovations

The synthetic accessibility and the potential for diverse substitution patterns are key to the pyrimidine's prevalence in drug discovery.[1] A medicinal chemist's ability to strategically place functional groups on the pyrimidine ring is paramount to modulating a compound's pharmacological profile. This section will detail some of the most robust and widely utilized synthetic methodologies.

The Biginelli Reaction: A Time-Honored Multicomponent Approach

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction remains a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and bioactive molecules in their own right.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3]

Reaction Pathway: Biginelli Reaction

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmacophores with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] Nucleophilic aromatic substitution (SNAr) on halo-pyrimidines stands out as a powerful and versatile strategy for the synthesis of diverse pyrimidine derivatives.[1][2] The electron-deficient nature of the pyrimidine ring, further activated by halogen substituents, facilitates the displacement of halides by a broad spectrum of nucleophiles, enabling the controlled introduction of various functional groups.[2][3] This application note provides a detailed guide to understanding and performing SNAr reactions on a specific, highly functionalized substrate: Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

Analysis of the Substrate: this compound

The reactivity and regioselectivity of SNAr reactions on dichloropyrimidines are critically influenced by the electronic and steric nature of other substituents on the ring.[4][5] Our substrate, this compound (MW: 221.04 g/mol , Formula: C7H6Cl2N2O2), presents a fascinating case of competing electronic demands that dictate the reaction's outcome.[6]

-

General Reactivity of 2,4-Dichloropyrimidines: In unsubstituted 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at C2.[5][7][8] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, which can be delocalized over both ring nitrogens when attack occurs at C4 (para to N1) and C6 (ortho to N1).[7][9]

-

Influence of Ring Substituents:

-

C6-Methyl Group (Electron-Donating): The methyl group at the C6 position is an electron-donating group (EDG). EDGs at C6 are known to reverse the typical regioselectivity, favoring substitution at the C2 position.[4][5] This is because the EDG increases electron density at the C4 position, making it less electrophilic, while having a less pronounced effect on the C2 position.

-

C5-Carboxylate Group (Electron-Withdrawing): The methyl carboxylate group at the C5 position is a strong electron-withdrawing group (EWG). EWGs at C5 significantly enhance the inherent preference for C4 substitution by powerfully stabilizing the anionic Meisenheimer intermediate formed upon attack at C4.[5][10]

-

Predicted Regioselectivity: For this compound, the potent electron-withdrawing and stabilizing effect of the C5-ester is expected to dominate over the weaker, opposing effect of the C6-methyl group. Therefore, nucleophilic attack is predicted to occur preferentially at the C4 position. However, the C6-methyl group may still exert some influence, potentially requiring optimization of reaction conditions to achieve high C4 selectivity or, under specific conditions, allowing for tunable access to the C2-substituted isomer.

Reaction Mechanism: The Meisenheimer Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][11]

-

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing a chlorine atom (C4 or C2), forming a tetrahedral Meisenheimer intermediate and breaking the ring's aromaticity.

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group.

Caption: Generalized SNAr mechanism showing competing pathways for C4 and C2 substitution.

Experimental Application: Selective Amination Protocol

This section provides a general, robust protocol for the selective amination of this compound at the C4 position using a primary or secondary amine as the nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, benzylamine) (1.0 - 1.2 equivalents)

-

Anhydrous base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Protocol Workflow

Caption: Step-by-step experimental workflow for the SNAr reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate) and the anhydrous base (e.g., K₂CO₃, 1.5 eq).

-

Nucleophile Addition: While stirring, add the amine nucleophile (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (see Table 1 for suggestions) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling the reaction to room temperature, pour the mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the desired C4-substituted product.

Data Presentation: Screening for Optimal Conditions

Given the competing electronic effects on the substrate, screening a range of conditions is recommended to maximize yield and regioselectivity.

| Entry | Nucleophile (1.1 eq) | Base (1.5 eq) | Solvent | Temperature (°C) | Expected Outcome |

| 1 | Morpholine | K₂CO₃ | DMF | 25 - 60 | High C4 selectivity favored by polar aprotic solvent. |

| 2 | Benzylamine | DIPEA | Acetonitrile | 80 (Reflux) | Good C4 selectivity; DIPEA is a non-nucleophilic base. |

| 3 | Aniline | Na₂CO₃ | DMSO | 80 - 100 | May require higher temperatures for less nucleophilic amines. |

| 4 | Piperidine | Et₃N | Ethanol | 78 (Reflux) | Protic solvent may facilitate proton transfer; potential for side reactions.[12] |

Troubleshooting and Scientific Insights

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature or switching to a more polar solvent like DMSO to better solvate the Meisenheimer intermediate. Ensure the base is anhydrous and of good quality.

-

Mixture of Isomers: If a mixture of C4 and C2 isomers is obtained, purification by column chromatography is typically required. To improve C4 selectivity, try running the reaction at a lower temperature, as the C4 pathway is expected to have a lower activation energy. Conversely, forcing conditions (higher temperatures) might lead to the formation of the thermodynamically favored product, which may or may not be the C4 isomer.

-

Hydrolysis Side Product: If water is present, hydrolysis of the chloro-substituent or the ester can occur. Using anhydrous solvents and reagents is critical. The use of a non-nucleophilic base like DIPEA can also mitigate side reactions.[13]

-

Controlling Regioselectivity: While C4 is the predicted major product, accessing the C2 isomer may be possible. Based on literature for other dichloropyrimidines, the use of certain Lewis acids could potentially chelate to the N1 and C2-Cl positions, directing nucleophilic attack to C2.[14] This remains an area for experimental exploration with this specific substrate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 36745-93-4 | this compound - Synblock [synblock.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, not least in the realm of kinase inhibitors.[1][2] Its prevalence in approved anti-cancer drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[2] Kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates, are often dysregulated in diseases like cancer, making them prime therapeutic targets.[3][4] Small molecule kinase inhibitors have, therefore, become a critical class of therapeutics.[3]

Within the diverse landscape of pyrimidine-based intermediates, Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate emerges as a highly versatile and strategic building block for the synthesis of a new generation of kinase inhibitors. Its di-chloro substitution pattern at the C2 and C4 positions offers differential reactivity, enabling sequential and regioselective functionalization. This, coupled with the methyl and methyl carboxylate groups at C6 and C5 respectively, provides a framework ripe for the elaboration into complex molecular architectures that can potently and selectively target various kinases.

This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the underlying principles of its reactivity and detailed protocols for its derivatization. We will delve into the two primary synthetic transformations that unlock the potential of this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Core Synthesis of the Starting Material

A common laboratory-scale synthesis of this compound involves the chlorination of its corresponding dihydroxy precursor.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the conversion of the hydroxyl groups of Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate to chloro groups using phosphorus oxychloride (POCl3). The addition of a tertiary amine, such as N,N-dimethylaniline, acts as a catalyst.

Materials:

-

Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

-

Ethyl acetate (EtOAc)

-

Ice

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Suspend Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate (1 equivalent) in phosphorus oxychloride (10 volumes).

-

Add a catalytic amount of N,N-dimethylaniline (e.g., 10 drops per gram of starting material).

-

Heat the reaction mixture to 105 °C for 6 hours, or until the reaction mixture becomes a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture into ice water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[1]

Expected Outcome: This procedure typically yields the desired product in good yield (e.g., ~78%).[1] The product can be characterized by mass spectrometry, which should show the characteristic isotopic pattern for a di-chlorinated compound.[1]

Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the two electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution. This reaction is a cornerstone for introducing amine functionalities, which are often crucial for establishing key hydrogen bond interactions with the hinge region of the kinase active site.

Regioselectivity in SNAr Reactions

A critical consideration in the SNAr of 2,4-dichloropyrimidines is regioselectivity. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, this selectivity can be influenced by several factors:

-

Steric Hindrance: Bulky nucleophiles may favor attack at the less hindered C4 position.

-

Electronic Effects: The presence of electron-withdrawing groups at the C5 position, such as the methyl carboxylate in our scaffold, further enhances the reactivity of the C4 position.[5]

-

Nucleophile Type: Interestingly, while primary and secondary amines typically favor C4 substitution, tertiary amines have been shown to exhibit a preference for the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][5]

Protocol 2: General Procedure for Mono-amination at the C4 Position

Principle: This protocol details the regioselective substitution of the C4-chloro group with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add the amine (1.1 equivalents) followed by the base (e.g., DIPEA, 1.5 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate derivative.

Application Example: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors This protocol is a key step in the synthesis of various kinase inhibitors, including those targeting Btk.[6][7][8] The resulting 4-amino-2-chloropyrimidine intermediate can be further elaborated, for instance, through a subsequent Suzuki coupling at the C2 position.

Strategic Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine core.[3][9] These groups are often crucial for occupying hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Regioselectivity in Suzuki Coupling

Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidines exhibits regioselectivity, with the C4 position generally being more reactive than the C2 position.[7][10] This allows for a stepwise introduction of different aryl or heteroaryl groups. Microwave-assisted Suzuki couplings have been shown to be particularly efficient, often leading to high yields in short reaction times.[10]

Protocol 3: General Procedure for Mono-Suzuki Coupling at the C4 Position

Principle: This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the C4-chloro position of the pyrimidine ring.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1 equivalents), the base (2-3 equivalents), and the palladium catalyst (2-5 mol%).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave irradiation can significantly reduce the reaction time.[10]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-2-chloro-6-methylpyrimidine-5-carboxylate.

Application Example: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors This methodology is instrumental in the synthesis of inhibitors targeting Syk, a non-receptor tyrosine kinase involved in immune signaling.[2] The introduced aryl group can be tailored to optimize interactions within the Syk active site.

Integrated Synthetic Strategies: Building Complexity

The true synthetic power of this compound lies in the sequential application of SNAr and Suzuki coupling reactions. This allows for the creation of highly decorated pyrimidine scaffolds with diverse functionalities at the C2 and C4 positions.

Application Example: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors Derivatives of this compound have been utilized in the synthesis of ALK inhibitors. A typical synthetic route would involve an initial SNAr reaction to install a crucial amine-containing side chain at the C4 position, followed by a Suzuki coupling to introduce an aryl group at C2, which often occupies the hydrophobic back pocket of the ALK active site.

Quantitative Data Summary

| Reaction Type | Position | Typical Yields | Key Considerations |

| SNAr (Primary/Secondary Amines) | C4 | Good to Excellent | Regioselective for C4.[5] |

| SNAr (Tertiary Amines) | C2 | Moderate to Excellent | Regioselective for C2.[1][5] |

| Suzuki-Miyaura Coupling | C4 | Good to Excellent | C4 is generally more reactive.[7][10] |

| Sequential Suzuki Coupling | C4 then C2 | Variable | Allows for differential arylation. |

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. The predictable, yet tunable, regioselectivity of its SNAr and Suzuki coupling reactions allows for the systematic and efficient construction of diverse chemical libraries. The insights provided in these application notes and protocols are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in the ongoing quest for more effective and selective kinase-targeted therapies. Future work in this area will likely focus on expanding the scope of nucleophiles and coupling partners, as well as developing more sustainable and efficient reaction conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4,7-Diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4- b]pyrrolizines as Novel Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of EGFR Inhibitors Using Pyrimidine Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyrimidine Scaffolds in Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][3] Consequently, EGFR has emerged as a major target for anticancer drug development.[3][4]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[3][5] Among the various heterocyclic scaffolds explored for EGFR inhibition, pyrimidine derivatives have proven to be particularly effective.[1][6][7][8][9][10] The pyrimidine ring system is a key structural component in several clinically approved EGFR inhibitors, including gefitinib and erlotinib.[11][12] This is largely due to the ability of the pyrimidine scaffold to mimic the purine core of ATP, allowing for competitive and potent inhibition of the EGFR kinase.[7][9][11][12]

This guide provides a detailed overview of the synthesis of EGFR inhibitors based on the pyrimidine scaffold, with a focus on practical laboratory protocols and the underlying chemical principles.

EGFR Signaling and Inhibition

Before delving into the synthetic protocols, it is essential to understand the mechanism of EGFR signaling and how pyrimidine-based inhibitors disrupt this process.

The EGFR Signaling Cascade

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[13]

Caption: Simplified EGFR signaling pathway.

Mechanism of Inhibition by Pyrimidine Derivatives

Pyrimidine-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cancer cell growth.[3]

Synthetic Strategies for Pyrimidine-Based EGFR Inhibitors

The synthesis of pyrimidine-based EGFR inhibitors typically involves the construction of a core pyrimidine ring, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or urea derivative.[14][15]

This section will detail a representative synthesis of a gefitinib analogue, a well-established quinazoline-based EGFR inhibitor, which shares a fused pyrimidine core. The synthesis of erlotinib, another prominent EGFR inhibitor, follows a similar logic.[16][17]

General Synthetic Scheme for a Gefitinib Analogue

The synthesis of a gefitinib analogue can be approached through a multi-step process starting from readily available materials.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. benchchem.com [benchchem.com]

- 3. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 9. jrasb.com [jrasb.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 13. ClinPGx [clinpgx.org]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. bu.edu.eg [bu.edu.eg]

- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate as a Key Intermediate in Pharmaceutical Synthesis

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (MDMPC) stands out as a highly versatile intermediate. Its two chlorine atoms, activated to different degrees for nucleophilic aromatic substitution (SNAr), allow for the controlled, sequential introduction of various functional groups. This guide provides a comprehensive overview of MDMPC, including its synthesis, physicochemical properties, and detailed protocols for its application in constructing complex molecular scaffolds relevant to modern drug discovery, with a particular focus on the synthesis of precursors for targeted therapies like EGFR inhibitors.

Compound Profile: Physicochemical & Safety Data

This compound is a polyfunctionalized heterocycle primed for synthetic elaboration. The electron-withdrawing nature of the two ring nitrogens, the two chlorine atoms, and the carboxylate group makes the C2 and C4 positions highly susceptible to nucleophilic attack.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 36745-93-4 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Appearance | White to light yellow powder/solid | [4] |

| Boiling Point | 292 °C at 760 mmHg | [2] |

| Solubility | Soluble in Chloroform, Ether, Ethyl Acetate, Toluene. Insoluble in water. | [4][5] |

| Storage | Store in an inert atmosphere, 2-8 °C, sealed from moisture. | [3] |

Safety Information: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dichloropyrimidine derivatives can be corrosive and irritating. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol for this compound (MDMPC)

Principle of the Method: The most direct and established method for synthesizing dichloropyrimidines is the chlorination of their corresponding dihydroxy (uracil) analogs. Phosphorus oxychloride (POCl₃) is the reagent of choice; it acts as both a chlorinating agent and a dehydrating agent, efficiently converting the stable keto-enol tautomers of the pyrimidine ring into the desired dichloro derivative.

Caption: Diagram 1: Synthesis of MDMPC via chlorination.

Materials:

-

Methyl 6-methyl-2,4-dihydroxypyrimidine-5-carboxylate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10 vol)

-

Dichloromethane (DCM)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle and magnetic stirrer

Detailed Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge Methyl 6-methyl-2,4-dihydroxypyrimidine-5-carboxylate (e.g., 10.0 g, 1.0 eq).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (100 mL, 10 vol) to the starting material. The mixture will be a slurry.

-

Heating: Begin stirring and heat the reaction mixture to 90-100 °C. The reaction is typically heated for 8-10 hours, during which the slurry should dissolve into a clear solution.[6]

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically <0.5%).

-

Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the excess POCl₃. Caution: POCl₃ is highly corrosive.

-

Extraction: Add DCM (100 mL) to the residue. Slowly and carefully add this solution dropwise to a beaker containing ice and saturated K₂CO₃ solution, maintaining the pH between 3-4.[6]

-

Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization:

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization (Expected Data):

-

TLC: Rf = 0.6 (3:1 Hexanes:Ethyl Acetate).

-

Appearance: Off-white to yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.95 (s, 3H, -OCH₃), δ ~2.70 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~170.1, 164.5, 161.2, 118.5, 53.2, 24.8.

-

Application in Pharmaceutical Scaffolds: Synthesis of Kinase Inhibitor Cores

Expertise & Causality: The Principle of Regioselective SNAr

The synthetic utility of MDMPC stems from the differential reactivity of its two chlorine atoms. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This is due to greater activation by the para-nitrogen atom. This reactivity difference can be exploited to perform sequential substitutions by controlling reaction conditions, primarily temperature.

-

Position 4 (C4): More electrophilic. Reacts with amines at or near room temperature.

-

Position 2 (C2): Less electrophilic. Requires higher temperatures for substitution.

This step-wise approach is fundamental in building complex, unsymmetrically substituted pyrimidines, which are common motifs in kinase inhibitors targeting enzymes like EGFR.[7][8]

Caption: Diagram 2: Workflow for sequential SNAr reactions on MDMPC.

Protocol 3.1: Regioselective Monosubstitution at C4

Objective: To selectively replace the C4 chlorine with a primary or secondary amine.

Materials:

-

MDMPC (1.0 eq)

-

Amine 1 (e.g., Aniline derivative) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Detailed Protocol:

-

Reaction Setup: Dissolve MDMPC (e.g., 2.21 g, 10 mmol) in ACN (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add the selected amine (10 mmol, 1.0 eq) followed by DIPEA (2.6 mL, 15 mmol, 1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product spot should appear, and the starting MDMPC spot should diminish. The goal is to consume the starting material without significant formation of the di-substituted product.

-

Work-up: Once complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL).

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude C4-substituted product.

-

Purification: Purify by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the monosubstituted product.

Protocol 3.2: Disubstitution at C2

Objective: To replace the remaining C2 chlorine with a second, different amine.

Materials:

-

C4-Amine Substituted Intermediate (from Protocol 3.1) (1.0 eq)

-

Amine 2 (e.g., Acrylamide-bearing amine for covalent inhibitors) (1.1 eq)

-

Isopropanol or N,N-Dimethylformamide (DMF)

Detailed Protocol:

-

Reaction Setup: Dissolve the C4-substituted intermediate (e.g., 10 mmol) in isopropanol (50 mL) in a flask equipped with a reflux condenser.

-

Reagent Addition: Add the second amine (11 mmol, 1.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) for 12-24 hours.

-

Monitoring (Self-Validation): Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the final di-substituted pyrimidine scaffold. This product is now ready for further functionalization or direct biological testing.

Data Summary and Troubleshooting

| Step | Expected Yield | Expected Purity (Post-Purification) | Key Analytical Technique |

| MDMPC Synthesis | 80-90% | >98% (HPLC) | ¹H NMR, ¹³C NMR, GC-MS |

| Monosubstitution (C4) | 60-75% | >99% (HPLC) | LC-MS, ¹H NMR |

| Disubstitution (C2) | 50-70% | >99% (HPLC) | LC-MS, ¹H NMR, HRMS |

Troubleshooting Common Issues:

-

Issue: Low yield in the initial chlorination (Protocol 2).

-

Cause: Incomplete reaction or degradation.

-

Solution: Ensure the POCl₃ is fresh and the reaction is run under strictly anhydrous conditions. Confirm the reaction has gone to completion via HPLC before work-up.

-

-

Issue: Formation of di-substituted byproduct in the monosubstitution step (Protocol 3.1).

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Run the reaction at a lower temperature (e.g., 0 °C) and monitor closely by TLC/LC-MS, stopping the reaction as soon as the starting material is consumed.

-

-

Issue: C2 substitution is sluggish or incomplete (Protocol 3.2).

-

Cause: The C2 position is significantly less reactive. The chosen nucleophile may not be strong enough.

-

Solution: Increase the reaction temperature or switch to a higher-boiling point solvent like DMF or dioxane. A stronger base may be required in some cases, but this can lead to side reactions.

-

Conclusion

This compound is a powerful and versatile chemical intermediate. Its value lies in the differential reactivity of its chloro-substituents, which enables the strategic and regioselective synthesis of complex, unsymmetrically substituted pyrimidines. The protocols outlined in this guide provide a reliable framework for the synthesis of MDMPC and its subsequent use in building molecular scaffolds for high-value pharmaceutical targets, such as kinase inhibitors for oncology. Mastery of these techniques provides researchers with a robust tool for accelerating drug discovery and development programs.

References

- 1. This compound | C7H6Cl2N2O2 | CID 57531614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36745-93-4 | this compound - Synblock [synblock.com]

- 3. 36745-93-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 5. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Pyrimidine Core and the Power of Palladium

An Application Guide to Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. It is a key structural motif in a vast array of biologically active compounds, including approved drugs for cancer (e.g., Imatinib), viral infections (e.g., Zidovudine), and cardiovascular diseases (e.g., Rosuvastatin).[1][2] The ability to precisely functionalize the pyrimidine ring is therefore of paramount importance in the discovery and development of new chemical entities.

Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a dominant and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful means to couple dichloropyrimidines with a wide variety of partners, enabling the construction of complex molecular architectures under mild conditions.[3][4]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dichloropyrimidines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings that govern these transformations, with a special focus on the critical challenge of regioselectivity. We will then translate this fundamental understanding into practical, field-proven protocols for key reactions, offering insights into experimental design, optimization, and troubleshooting.

Mechanistic Fundamentals: The Palladium Catalytic Cycle

At the heart of these transformations lies a general, three-step catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is fundamental to rationalizing reaction outcomes and troubleshooting experiments.

-

Oxidative Addition: The cycle begins with the coordinatively unsaturated, 14-electron Pd(0) species reacting with the organohalide (in our case, a dichloropyrimidine). The palladium atom inserts itself into the carbon-chlorine bond, becoming oxidized to a 16-electron Pd(II) complex.[3][4][5] This step is often rate-limiting and its facility is key to the overall reaction efficiency.

-

Transmetalation: The second organic partner, typically an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), then exchanges its organic group with the halide on the palladium center.[4][5] This step assembles both coupling partners on the same palladium atom.

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple to form the desired product with a new C-C or C-heteroatom bond. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Critical Challenge: Regioselectivity in Dichloropyrimidines

Polyhalogenated pyrimidines are valuable substrates because they allow for sequential, site-selective functionalization.[7] With 2,4-dichloropyrimidine, the inherent electronic properties of the ring dictate the reactivity of the chlorine atoms.

The general order of reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is C4(6) > C2 >> C5.[8] Consequently, most cross-coupling reactions on unsubstituted 2,4-dichloropyrimidine preferentially occur at the C4 position.[7][9][10] This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[7]

While this intrinsic C4-selectivity is synthetically useful, the ability to invert this preference and selectively functionalize the C2 position is highly desirable for creating diverse molecular libraries.[11][12] Recently, significant progress has been made in achieving catalyst-controlled C2-selectivity. This has been accomplished primarily through the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which can override the substrate's natural reactivity preference.[10][13][14]

Caption: Factors influencing C4 vs. C2 selectivity in dichloropyrimidine cross-coupling.

A Survey of Key Cross-Coupling Reactions

Several named palladium-catalyzed reactions are routinely employed for the derivatization of dichloropyrimidines.

-

Suzuki-Miyaura Coupling: The reaction of a dichloropyrimidine with an organoboron reagent (boronic acid or ester). It is one of the most widely used methods for forming C-C bonds due to the stability, commercial availability, and low toxicity of the boron reagents.[6][7][9]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a dichloropyrimidine and an amine.[15] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.[8][16]

-

Sonogashira Coupling: This reaction couples a dichloropyrimidine with a terminal alkyne to form a C(sp²)-C(sp) bond, creating alkynylpyrimidines.[17] It typically uses both palladium and copper co-catalysts.[17]

-

Stille Coupling: Involves the coupling of a dichloropyrimidine with an organotin reagent (stannane).[18][19][20] While powerful and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback.[18][20]

-

Heck Reaction: This reaction forms a C-C bond between a dichloropyrimidine and an alkene.[6][21]

Application Notes & Practical Considerations

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.

-

Palladium Precatalysts: Common sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is often used directly as it contains the necessary phosphine ligands.[7][9] Other sources require the addition of external ligands.

-

Ligands: Simple phosphine ligands like PPh₃ are effective for many standard couplings. However, more specialized ligands are often required for challenging substrates or to control selectivity. Bulky, electron-rich phosphine ligands (e.g., X-Phos) and N-heterocyclic carbenes (NHCs) have dramatically expanded the scope of these reactions, enabling couplings at lower temperatures and with less reactive partners.[5][22] As noted, bulky NHCs can be used to invert selectivity and favor C2 coupling.[10][13]

Solvent and Base Effects: The reaction medium plays a crucial role.

-